4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide
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Overview
Description
1-Methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a benzimidazole moiety, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Benzimidazole Moiety: The benzimidazole ring is typically synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Construction of the Pyrazole Ring: The pyrazole ring is often formed through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
1-Methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents employed, but they typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-Methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide can be compared to other compounds with similar structural features, such as:
Piperidine Derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological activities.
Benzimidazole Derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrazole Derivatives: Pyrazole-containing compounds are investigated for their potential as anti-inflammatory and analgesic agents.
The uniqueness of 4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide lies in its combination of these three functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H23N7O3 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H23N7O3/c1-23-13-16(26(28)29)17(22-23)18(27)21-19-20-14-7-3-4-8-15(14)25(19)12-11-24-9-5-2-6-10-24/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,20,21,27) |
InChI Key |
UBLJHYSKXKGXOW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCCC4)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
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